Gallium trihydroxide

Description

Properties

CAS No. |

12023-99-3 |

|---|---|

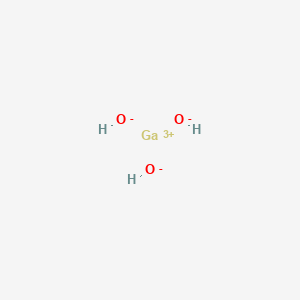

Molecular Formula |

Ga(OH)3 GaH3O3 |

Molecular Weight |

120.75 g/mol |

IUPAC Name |

gallium;trihydroxide |

InChI |

InChI=1S/Ga.3H2O/h;3*1H2/q+3;;;/p-3 |

InChI Key |

DNUARHPNFXVKEI-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

Other CAS No. |

12023-99-3 |

Origin of Product |

United States |

Polymorphism and Structural Isomerism of Gallium Hydroxide Species

Crystalline and Amorphous Phases of Gallium Oxyhydroxides (e.g., GaOOH, Ga(OH)3)

Gallium trihydroxide, Ga(OH)3, and gallium oxyhydroxide, GaOOH, are the primary gallium hydroxide (B78521) species. Ga(OH)3 often precipitates as an amorphous gel from aqueous solutions of Ga³⁺ salts upon the addition of a base like ammonia. wikipedia.orgresearchgate.net This amorphous form can subsequently crystallize into α-GaOOH upon aging. researchgate.net

The main crystalline form of gallium oxyhydroxide is α-GaOOH, which is isostructural with diaspore (B1175340) (α-AlOOH) and goethite (α-FeOOH). researchgate.net It possesses an orthorhombic crystal structure. researchgate.netmdpi.com Another less common crystalline form of GaOOH has also been reported. researchgate.net The mineral söhngeite is a naturally occurring form of Ga(OH)3 and has a crystal structure that can be described by the tetragonal space groups P4₂/nmc or P4₂/n. researchgate.net

Freshly precipitated gallium hydroxide, often in the form of Ga(OH)3 gel, is considered a precursor to the more stable crystalline α-GaOOH. researchgate.netcore.ac.uk The transformation from the amorphous gel to crystalline α-GaOOH is influenced by factors such as temperature, aging time, and pH. researchgate.net For instance, in aqueous solutions, amorphous Ga(OH)3 can transform into crystalline α-GaOOH over time. researchgate.net

Phase Transformation Pathways and Mechanisms

The various polymorphs of gallium hydroxide and oxyhydroxide can be transformed into different polymorphs of gallium oxide (Ga₂O₃) through thermal and pressure-induced processes. The synthesis conditions also play a critical role in determining the initial polymorph that forms.

Thermal treatment is a common method to convert gallium hydroxides and oxyhydroxides into gallium oxide polymorphs. The transformation sequence and the resulting Ga₂O₃ polymorph depend on the starting material and the annealing temperature.

α-Ga₂O₃ : This polymorph can be obtained by heating α-GaOOH in the air at temperatures between 450°C and 550°C. mdpi.com The structural similarity between α-GaOOH and α-Ga₂O₃, both having oxygen anions in a hexagonal close-packed arrangement, facilitates this transformation while preserving the morphology. mdpi.com

β-Ga₂O₃ : This is the most thermodynamically stable polymorph of gallium oxide. wikipedia.org All other polymorphs, including those derived from the thermal decomposition of gallium hydroxides, will eventually convert to β-Ga₂O₃ at sufficiently high temperatures, typically above 870°C. scispace.com For example, γ-Ga₂O₃ transforms to β-Ga₂O₃ at around 750°C. acs.org The thermal decomposition of a novel gallium oxyhydroxide, Ga₅O₇(OH), first yields a transient polymorph, κ-Ga₂O₃, before it transforms into β-Ga₂O₃. researchgate.net

γ-Ga₂O₃ : This polymorph can be prepared by the rapid heating of a gallium hydroxide gel at 400–500°C. wikipedia.org It can also be formed directly via solvothermal synthesis from gallium metal. wikipedia.org

δ-Ga₂O₃ and ε-Ga₂O₃ : These are less common polymorphs. δ-Ga₂O₃ can be formed by heating gallium nitrate (B79036) at 250°C. wikipedia.org Further heating of δ-Ga₂O₃ at 500°C for 6 hours can lead to the formation of ε-Ga₂O₃. mdpi.com The thermal decomposition of Ga(NO₃)₃·9H₂O first produces ε-Ga₂O₃, which then transforms to β-Ga₂O₃. researchgate.net

The transformation pathways are summarized in the table below:

| Precursor | Transformation Condition | Resulting Polymorph | Reference |

|---|---|---|---|

| α-GaOOH | Heating at 450-550°C | α-Ga₂O₃ | mdpi.com |

| γ-Ga₂O₃ | Heating at ~750°C | β-Ga₂O₃ | acs.org |

| Ga₅O₇(OH) | Thermal decomposition | κ-Ga₂O₃ (transient) → β-Ga₂O₃ | researchgate.net |

| Gallium hydroxide gel | Rapid heating at 400-500°C | γ-Ga₂O₃ | wikipedia.org |

| Gallium nitrate | Heating at 250°C | δ-Ga₂O₃ | wikipedia.org |

| δ-Ga₂O₃ | Heating at 500°C for 6h | ε-Ga₂O₃ | mdpi.com |

| Ga(NO₃)₃·9H₂O | Thermal decomposition | ε-Ga₂O₃ → β-Ga₂O₃ | researchgate.net |

High pressure can also induce phase transformations in gallium hydroxide and oxide species. For instance, the thermodynamically stable β-Ga₂O₃ can irreversibly transform into the α-Ga₂O₃ polymorph under high pressure because α-Ga₂O₃ has a smaller molar volume. nih.gov Similarly, applying hydrostatic pressure of about 19 GPa can induce the transformation from the monoclinic β-Ga₂O₃ to the rhombohedral α-Ga₂O₃ phase. researchgate.net Studies on α-GaOOH have shown that its orthorhombic structure remains stable up to at least 23.8 GPa, with compression being anisotropic and most pronounced along the a-axis. iphy.ac.cn

The conditions under which gallium hydroxide is synthesized significantly influence the resulting polymorph. Factors such as the solvent, temperature, pH, and the presence of additives can direct the formation of specific crystalline or amorphous phases.

For example, solvothermal reactions using different solvents can yield different products. A reaction in 1,4-butanediol (B3395766) can produce a solid solution of the oxyhydroxide Ga₅₋ₓAlₓO₇(OH), while using isopropanol (B130326) as the solvent can lead to the formation of γ-Ga₂₋ₓAlₓO₃ spinels. acs.orgnih.gov The morphology of GaOOH crystals also depends on the synthesis method; for instance, using urea (B33335) in the synthesis can result in zeppelin-like crystals, whereas forced hydrolysis in pure water produces rod-like crystals. researchgate.net

The pH of the solution is another critical factor. Under acidic or neutral conditions, α-GaOOH tends to grow preferentially along the researchgate.net direction, forming rod-like or spindle-shaped particles. mdpi.comresearchgate.net In contrast, at a lower pH and temperature without aging, an amorphous Ga(OH)₃ gel can be stabilized. core.ac.uk

Structural Characterization Methodologies for Gallium Hydroxide Polymorphs

A variety of analytical techniques are employed to identify and characterize the different polymorphs of gallium hydroxide and their transformation products.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of gallium hydroxide and its oxide derivatives. core.ac.uk The diffraction patterns provide information about the crystal structure, lattice parameters, and phase purity of the material. core.ac.ukresearchgate.net For instance, the XRD pattern of α-GaOOH shows characteristic peaks corresponding to its orthorhombic structure. researchgate.net

Single-crystal X-ray crystallography provides detailed information about the atomic arrangement within a crystal. researchgate.net This technique has been used to determine the crystal structures of Ga(OH)₃ (söhngeite) and other gallium-containing compounds. researchgate.netacs.orgnih.gov The table below presents crystallographic data for some gallium hydroxide and oxyhydroxide species.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| Ga(OH)₃ (söhngeite) | Tetragonal | P4₂/nmc or P4₂/n | a = 7.4546(2) Å, c = 7.3915(2) Å | researchgate.net |

| α-GaOOH | Orthorhombic | Pbnm | a = 4.5545 Å, b = 9.8007 Å, c = 2.9738 Å | researchgate.netmdpi.com |

| Ga₅O₇(OH) | Hexagonal | P6₃mc | a = 4.78281(5) Å, c = 13.04096(15) Å (for Ga₅O₇(OH)) | acs.orgnih.gov |

Electron Microscopy Techniques (TEM, SEM, SAED, EDX)

Electron microscopy techniques are indispensable for characterizing the morphology, crystal structure, and elemental composition of this compound and its derivatives.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used to visualize the size and shape of gallium hydroxide particles. Studies have shown that the morphology of GaOOH particles, a common dehydration product of Ga(OH)₃, can be controlled by synthesis conditions, resulting in various shapes such as rods, spindles, and zeppelin-like structures. scispace.comacs.orgcuneyttas.com For instance, zeppelin-like GaOOH crystals can be synthesized using urea, while rod-like crystals form in pure water. scispace.comcuneyttas.com SEM images have revealed that Ga(OH)₃ synthesized at 55°C and a pH of 6.0 appears as a colloidal substance. researchgate.net TEM analysis has been used to study the morphology of GaOOH nanoparticles, confirming their rod-like shape under certain hydrothermal conditions. acs.orgacs.org

Selected Area Electron Diffraction (SAED) provides crystallographic information about the synthesized materials. SAED patterns can confirm the crystalline nature of gallium hydroxide species. For example, SAED analysis has been used to identify the crystalline nature of Ga-NAC (N-acetyl cysteine coated gallium) particles as gallium hydroxide. mdpi.comresearchgate.net The diffraction patterns of GaOOH nanorods have been indexed to the orthorhombic phase of GaOOH. acs.orgacs.orgqut.edu.au

Energy-Dispersive X-ray Spectroscopy (EDX) is employed for elemental analysis, confirming the presence of gallium and oxygen in the samples. nih.govrsc.orgnih.gov EDX analysis of Ga(OH)₃ synthesized under specific conditions showed a Ga/O ratio of 1:3. researchgate.net This technique is often used in conjunction with SEM or TEM to provide compositional maps of the sample. rsc.org

Table 1: Summary of Electron Microscopy Findings for Gallium Hydroxide Species

| Technique | Observation | Reference |

| SEM | Colloidal Ga(OH)₃ at 55°C, pH 6.0. | researchgate.net |

| Zeppelin-like GaOOH with urea, rod-like without. | scispace.comcuneyttas.com | |

| Rod-like GaOOH particles. | acs.org | |

| TEM | Rod-like GaOOH nanorods. | acs.orgacs.org |

| Oval-shaped Ga-NAC particles (~320 nm). | mdpi.com | |

| SAED | Crystalline nature of Ga-NAC confirmed as gallium hydroxide. | mdpi.comresearchgate.net |

| Orthorhombic phase of GaOOH nanorods. | acs.orgacs.orgqut.edu.au | |

| EDX | Ga/O ratio of 1:3 in synthesized Ga(OH)₃. | researchgate.net |

| Elemental composition confirmation (Ga, O). | nih.govrsc.orgnih.gov |

Spectroscopic Investigations (FT-IR, Raman Spectroscopy, XPS, XAFS)

Spectroscopic techniques provide detailed information about the chemical bonding, vibrational modes, and electronic states within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the material. The FT-IR spectra of gallium oxyhydroxide (GaOOH) show characteristic bands corresponding to Ga-O and Ga-OH vibrations. scispace.comresearchgate.net Bands around 952 and 1026 cm⁻¹ are assigned to Ga-OH deformation modes, while the region between 620-725 cm⁻¹ is characteristic of Ga-O stretching vibrations. researchgate.net The presence of -OH stretching vibrations is indicated by bands in the region of 2800-3500 cm⁻¹. researchgate.net FT-IR has also been used to confirm the surface conjugation of molecules like N-acetyl cysteine onto gallium particles. mdpi.com

Raman Spectroscopy is a powerful tool for studying the vibrational modes and crystal structure of gallium hydroxide polymorphs. The Raman spectrum of α-GaOOH shows intense bands at various wavenumbers, which shift upon thermal treatment as it transforms into β-Ga₂O₃. researchgate.net The Raman spectra of highly concentrated alkaline gallate solutions are consistent with the presence of the tetrahedral [Ga(OH)₄]⁻ complex. researchgate.net Single-crystal Raman spectroscopy has confirmed the presence of five non-equivalent OH groups in söhngeite. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements on the surface of the material. nih.govrsc.org XPS studies have shown that for gallium hydroxide, the Ga 2p₃/₂ and Ga 3d₅/₂ binding energies can be used to determine the chemical state of gallium. rsc.org It has been observed that gallium oxide on a surface can dissolve to form Ga(OH)₃ as a precursor to GaOOH. acs.orgnih.gov XPS has also been used to confirm the formation of gallium oxide/hydroxide on the surface of pure gallium immersed in aqueous solutions. nih.gov

X-ray Absorption Fine Structure (XAFS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is used to probe the local atomic structure around the gallium atoms. nih.govmdpi.comresearchgate.net XAFS studies have revealed that when gallium adsorbs onto mineral surfaces from an aqueous solution at pH > 6, its coordination can change from tetrahedral in the [Ga(OH)₄]⁻ ion to octahedral in the surface complex. nih.gov XANES and EXAFS have been instrumental in demonstrating the incorporation of Ga³⁺ ions into layered double hydroxide structures, showing that the gallium is stabilized within the framework. mdpi.com

Table 2: Summary of Spectroscopic Findings for Gallium Hydroxide Species

| Technique | Key Findings | Reference |

| FT-IR | Ga-OH deformation modes at ~952 and 1026 cm⁻¹; Ga-O stretching at 620-725 cm⁻¹. | researchgate.net |

| Confirmed surface conjugation of organic molecules. | mdpi.com | |

| Raman | Identified vibrational modes of α-GaOOH and its transformation to β-Ga₂O₃. | researchgate.net |

| Confirmed tetrahedral [Ga(OH)₄]⁻ in alkaline solutions. | researchgate.net | |

| Showed five non-equivalent OH groups in söhngeite. | researchgate.net | |

| XPS | Determined the chemical state of gallium via binding energies. | rsc.org |

| Showed Ga(OH)₃ formation as a precursor to GaOOH. | acs.orgnih.gov | |

| XAFS | Revealed a change in gallium coordination from tetrahedral to octahedral upon adsorption. | nih.gov |

| Confirmed the incorporation and stabilization of Ga³⁺ in layered double hydroxides. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ⁷¹Ga NMR, is a crucial technique for investigating the coordination environment of gallium in both solid and solution states.

Solid-state ⁷¹Ga and ⁶⁹Ga NMR have been used to study the structure of hydroxo-aquo gallium clusters, such as [Ga₁₃(μ₃-OH)₆(μ₂-OH)₁₈(H₂O)₂₄]¹⁵⁺. acs.org These studies, conducted at different magnetic fields, help to characterize the distinct, distorted octahedral gallium sites within the cluster. acs.org

In solution, ⁷¹Ga NMR is instrumental in identifying the different gallium species present as a function of pH. rsc.orgrsc.org At low pH, octahedrally coordinated gallium dominates. rsc.orgrsc.org As the pH increases to around 2-3, ⁷¹Ga NMR spectra show the presence of both tetrahedrally and octahedrally coordinated gallium, which has been attributed to the formation of large polyoxogallate clusters like Ga₃₀ or Ga₃₂. rsc.orgrsc.org The ratio of tetrahedrally to octahedrally coordinated Ga³⁺ can be determined from the NMR spectra. rsc.org In highly alkaline solutions, ⁷¹Ga NMR spectra confirm the presence of the tetrahedral [Ga(OH)₄]⁻ species as the sole gallium-bearing complex. researchgate.net ¹H NMR has also been used to study the dimethylgallium(III) aquo ion and its related compounds. acs.org

Table 3: Summary of NMR Spectroscopy Findings for Gallium Hydroxide Species

| Technique | Observation | Reference |

| Solid-State ⁷¹Ga/⁶⁹Ga NMR | Characterized distorted octahedral Ga sites in a Ga₁₃ hydroxo-aquo cluster. | acs.org |

| Resolved four- and six-fold coordinated Ga sites in β-Ga₂O₃. | nih.gov | |

| Solution ⁷¹Ga NMR | Identified octahedrally coordinated Ga at low pH. | rsc.orgrsc.org |

| Detected both tetrahedral and octahedral Ga in polyoxogallate clusters (Ga₃₀/Ga₃₂) at pH ~2-3. | rsc.orgrsc.org | |

| Confirmed tetrahedral [Ga(OH)₄]⁻ as the only species in highly alkaline solutions. | researchgate.net | |

| ¹H NMR | Studied the dimethylgallium(III) aquo ion. | acs.org |

Advanced Synthesis and Controlled Fabrication of Gallium Hydroxide Materials

Wet-Chemical Synthesis Routes

Wet-chemical methods are foundational for producing gallium hydroxide (B78521), often serving as precursors for various polymorphs of gallium oxide. nih.gov These techniques, performed in a liquid phase, offer excellent control over reaction parameters such as temperature, pH, and precursor concentration.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline nanomaterials. These processes occur in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. mdpi.com The unique properties of solvents under these conditions, such as decreased viscosity and increased reactivity, facilitate the dissolution of precursors and the subsequent crystallization of products. mdpi.com

For gallium hydroxide, hydrothermal synthesis is a common route to produce one-dimensional (1D) nanostructures like nanorods. qut.edu.au For instance, gallium oxide hydroxide (GaOOH) nanorods can be formed by heating an aqueous solution containing gallium nitrate (B79036) and ammonium (B1175870) hydroxide at 95°C. researchgate.net These GaOOH nanorods can then be converted into crystalline α-Ga2O3 and β-Ga2O3 phases through calcination at 500°C and 1000°C, respectively. researchgate.net The morphology of the final gallium oxide product is often directly inherited from the GaOOH precursor. mdpi.com

Microwave-assisted hydrothermal synthesis offers a significant advantage by drastically reducing reaction times from days to minutes. tandfonline.com This rapid, uniform heating can lead to the formation of nanostructured AlₓGa₁₋ₓOOH materials, demonstrating the method's flexibility for creating mixed-metal oxy-hydroxides. tandfonline.com The choice of precursors and reaction conditions, such as temperature and the use of structure-directing agents, allows for fine-tuning of the resulting material's characteristics. qut.edu.auacs.org

| Method | Precursor(s) | Temperature | Product | Morphology | Source(s) |

| Hydrothermal | Gallium Nitrate, Ammonium Hydroxide | 95°C | GaOOH | Nanorods | researchgate.net |

| Hydrothermal | Gallium Nitrate | 160°C | GaOOH | Micro- to nano-sized rods and particles | qut.edu.au |

| Microwave Hydrothermal | Gallium Nitrate Hydrate, Sodium Hydroxide | - | GaOOH | Nanostructured | tandfonline.com |

| Solvothermal | Gallium Nitrate, Aluminum Nitrate | - | Spinel γ-Ga₂O₃–Al₂O₃ | Mixed materials | tandfonline.com |

Precipitation Techniques (e.g., Homogeneous Decomposition of Urea (B33335), Forced Hydrolysis)

Precipitation is a widely used technique for synthesizing gallium hydroxide from supersaturated solutions. The morphology and properties of the resulting particles are highly dependent on the method used to induce precipitation. Two common methods are forced hydrolysis and homogeneous decomposition of urea. scispace.comresearchgate.netcuneyttas.com

Forced Hydrolysis involves heating a dilute aqueous solution of a gallium salt, such as gallium nitrate, to induce the hydrolysis of Ga³⁺ ions. scispace.comcuneyttas.com This process, typically conducted at around 90°C for about 95 minutes, yields rod-like, monodispersed orthorhombic GaOOH single crystals with lengths of 1 to 3 µm. cuneyttas.com The precipitation begins at a pH value of approximately 2.05 (at 85°C). scispace.comcuneyttas.com The presence of certain ions, like sulfate (B86663), can alter the product morphology, leading to monodispersed spherical particles instead of rods. oup.com

Homogeneous Decomposition of Urea offers a more controlled precipitation environment. scispace.com In this method, urea is added to the gallium nitrate solution. scispace.comresearchgate.net Upon heating to about 85-90°C, the urea slowly decomposes, gradually and uniformly increasing the pH of the solution. qut.edu.auscispace.com This slow change promotes the formation of well-defined, zeppelin-shaped GaOOH single crystals that are 200-500 nm in length. cuneyttas.com While the precipitation also starts at a pH of 2.05, the different crystal growth kinetics influenced by the decomposing urea leads to a distinct morphology compared to forced hydrolysis. scispace.comresearchgate.netcuneyttas.com Freshly precipitated materials from gallium chloride solutions using alkalis like sodium hydroxide or ammonium hydroxide are often amorphous and transform into crystalline α-GaOOH after aging in the mother liquor. researchgate.net

| Technique | Gallium Source | Precipitating Agent/Condition | Temperature | pH (Start) | Product Morphology | Source(s) |

| Forced Hydrolysis | Gallium Nitrate | Heating in pure water | 90°C | 2.05 (at 85°C) | Rod-like (1-3 µm) | scispace.comcuneyttas.com |

| Homogeneous Decomposition | Gallium Nitrate | Urea | 90°C | 2.05 (at 85°C) | Zeppelin-like (200-500 nm) | scispace.comresearchgate.netcuneyttas.com |

| Forced Hydrolysis | Gallium Sulfate | Heating in presence of sulfate ions | Elevated | - | Monodispersed spherical particles | oup.com |

| Precipitation | Gallium Chloride | Sodium Hydroxide, Ammonium Hydroxide | - | 6-10 | Amorphous, ages to α-GaOOH | researchgate.net |

Sol-Gel Processes for Gallium Oxyhydroxide Precursors

The sol-gel method is a versatile wet-chemical process used to produce solid materials from small molecules. The process involves the conversion of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For gallium hydroxide, this typically involves the hydrolysis and polycondensation of gallium precursors, such as gallium alkoxides or salts. daneshyari.comrsc.org

A common precursor is gallium(III)-isopropoxide. daneshyari.comkoreascience.kr Its hydrolysis in pure water at room temperature can yield a completely amorphous precipitate of gallium (hydrous)oxide. daneshyari.com This amorphous precursor can then be heated to form nanosized β-Ga₂O₃ particles. daneshyari.com Alternatively, if the hydrolysis is conducted with hot water and a base like tetramethylammonium (B1211777) hydroxide (TMAH), the product is a mix of an amorphous phase and nanosized α-GaOOH particles. daneshyari.com

Using a different precursor, such as an aqueous gallium chloride (GaCl₃) solution, and precipitating with an aqueous TMAH solution can yield α-GaOOH particles as a single, crystalline phase. daneshyari.com The characteristics of the final gallium oxide material are highly dependent on the properties of the sol-gel derived precursor. daneshyari.comresearchgate.net Factors like the choice of precursor, solvent, pH, and temperature all play a critical role in determining the structure and morphology of the intermediate gallium oxyhydroxide. researchgate.net

| Precursor | Solvent/Reagents | Conditions | Intermediate Product | Source(s) |

| Gallium(III)-isopropoxide | 2-propanol, Hot Water, TMAH | Strong mixing | Amorphous phase + nanosized α-GaOOH | daneshyari.com |

| Gallium(III)-isopropoxide | Pure Water | Room Temperature | Completely amorphous precipitate | daneshyari.com |

| Gallium(III)-chloride | Water, TMAH | Precipitation at pH ~7.8 | α-GaOOH particles | daneshyari.com |

| Gallium Isopropoxide | - | Hydrolysis, then heat treatment (500°C) | Nano-sized α-gallium oxyhydroxides | koreascience.kr |

Electrochemical Deposition Methods

Electrochemical deposition typically focuses on producing metallic films, but it can also be adapted to form oxide or hydroxide layers. The formation of gallium hydroxide via this method is often related to a local pH change at the electrode surface. scispace.comresearchgate.net In aqueous solutions, the standard reduction potential of gallium is quite negative, which means its deposition often competes with the hydrogen evolution reaction (HER). nih.gov

The HER can cause a local increase in pH near the cathode, leading to the precipitation of metal hydroxides. nih.gov This principle is used for the electrodeposition of mixed copper-indium-gallium oxide/hydroxide films from an acidic nitrate-based electrolyte. researchgate.net The reduction of nitrate ions at the cathode surface induces the local pH increase necessary to co-precipitate the metal hydroxides. researchgate.net

In other cases, gallium hydroxide or oxide forms as a passive film during the anodic oxidation of a gallium metal electrode. scispace.comacs.org Studies have shown that during anodic dissolution in alkaline or buffer solutions, a passivating film of GaOOH can form on the gallium surface. scispace.com The complex electrochemical behavior of gallium means that careful control of potential, pH, and electrolyte composition is required to selectively form a desired hydroxide film. acs.orgstackexchange.com

Advanced Physical and Hybrid Synthesis Approaches

Beyond traditional wet-chemical routes, advanced synthesis techniques that employ physical phenomena, such as acoustic cavitation, have been developed. These methods can produce unique nanostructures that are not easily accessible through other means.

Sonochemical Synthesis and Ultrasonic Irradiation

Sonochemistry utilizes the energy of high-frequency ultrasound (typically >20 kHz) to induce chemical reactions in liquids. The underlying phenomenon is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles. acs.org This collapse generates localized hot spots with extreme temperatures (>5000 K) and pressures (>20 MPa), creating unique conditions for chemical synthesis. acs.org

This method has been successfully applied to synthesize gallium oxide hydroxide with distinct morphologies. One approach involves the ultrasonic irradiation of molten gallium in warm water. nih.govimicams.ac.cn The ultrasonic energy disperses the liquid metal into microscopic spheres while simultaneously decomposing water into H• and OH• radicals. nih.gov These highly reactive radicals, along with dissolved oxygen, react at the surface of the gallium spheres to form crystalline GaO(OH). nih.govimicams.ac.cn

Another sonochemical route involves the irradiation of an aqueous solution of a gallium salt, such as gallium chloride (GaCl₃). This process leads to the sonochemical hydrolysis of Ga³⁺ ions, resulting in the formation of unique scroll-like, cylindrical nanoparticles of gallium oxide hydroxide, typically 80-120 nm in diameter and 500-600 nm in length. acs.orgcapes.gov.bracs.org This method is considered a facile, single-step, and environmentally friendly approach to producing complex nanostructures at room temperature. capes.gov.brresearchgate.net

| Method | Precursor(s) | Conditions | Product | Morphology | Source(s) |

| Ultrasonic Irradiation | Molten Gallium, Water | Warm water | GaO(OH) | Crystalline GaO(OH) on gallium spheres | nih.govimicams.ac.cn |

| Sonochemical Hydrolysis | Gallium Chloride (GaCl₃) aqueous solution | High-intensity 20-kHz ultrasound, 6 hours | GaO(OH) | Scroll-like cylindrical nanoparticles | acs.orgcapes.gov.bracs.org |

| Sonochemical Synthesis | Gallium Metal, Hydrazine Monohydrate | Ultrasound irradiation | γ-Ga₂O₃ (no GaOOH formed) | Nanoparticles | researchgate.net |

Chemical Vapor Deposition (CVD) of GaOOH-derived materials

Chemical Vapor Deposition (CVD) is a widely utilized technique for synthesizing high-quality thin films and nanostructures of various materials, including gallium oxide (Ga₂O₃). researchgate.net While gallium trihydroxide (Ga(OH)₃) or its more stable form, gallium oxyhydroxide (α-GaOOH), are not typically deposited directly via CVD, they serve as crucial precursors for materials that are. The primary route involves synthesizing GaOOH nanostructures through wet-chemical methods, which are then thermally treated to form specific polymorphs of Ga₂O₃, such as the stable β-Ga₂O₃. nankai.edu.cnmdpi.com These resulting oxide materials can then be used in subsequent CVD processes.

For instance, β-Ga₂O₃ thin films and nanostructures have been synthesized using various vapor-phase techniques, including CVD and metal-organic chemical vapor deposition (MOCVD). researchgate.net The process often starts with a gallium source, which can be derived from the calcination of GaOOH. One strategy involves the thermal decomposition of GaOOH nanorods to produce Ga₂O₃ nanorods, which can then be further processed. nankai.edu.cn For example, single-crystal GaN nanowires have been synthesized via a CVD route on a sapphire substrate. rsc.org This highlights a top-down strategy where the morphology of the parent GaOOH material is preserved during its conversion to Ga₂O₃, which can then be used in more complex fabrication processes like CVD. nankai.edu.cn

Furthermore, the growth of GaOOH films by methods like chemical bath deposition (CBD) is considered a preliminary step to forming Ga₂O₃ films with α- or β-phases. researchgate.netresearchgate.net These Ga₂O₃ films are suitable for applications in power electronics and solar-blind photodetectors, fields where CVD is a key manufacturing technology. researchgate.net The initial synthesis of GaOOH allows for morphological control, which is then transferred to the final oxide material intended for device fabrication via techniques like CVD. mdpi.com

Control of Morphology and Nanostructure

The ability to control the morphology and nanostructure of this compound materials is fundamental to tailoring their properties for specific applications. Researchers have developed numerous strategies to manipulate the shape and size of these materials, primarily focusing on the more crystalline and stable gallium oxyhydroxide (α-GaOOH) phase, which readily forms from this compound gels.

The synthesis of gallium oxyhydroxide (GaOOH) nanorods and nanoparticles is predominantly achieved through wet-chemical routes, particularly hydrothermal and electrochemical methods.

Hydrothermal Synthesis : This is a common and effective method for producing crystalline GaOOH nanostructures. researchgate.netresearchgate.net In a typical process, a gallium salt, such as gallium nitrate (Ga(NO₃)₃) or gallium chloride (GaCl₃), is mixed with an alkaline solution like sodium hydroxide (NaOH) or ammonium hydroxide in deionized water. acs.orgisef.net The mixture is then heated in a sealed autoclave. Under these conditions, GaOOH crystal nuclei form and grow preferentially along a specific crystallographic axis, often the c-axis, to form rod-like structures. researchgate.net The aspect ratio and crystallinity of these nanorods can be tuned by controlling hydrothermal parameters such as temperature, time, and pH. researchgate.netsemanticscholar.org For example, α-GaOOH nanorods have been successfully synthesized in large quantities using this method. researchgate.net

Electrochemical Synthesis : A room temperature approach involves the electrochemical oxidation of gallium-based liquid metals. acs.org Crystalline, oblong-shaped α-GaOOH nanoparticles can be synthesized by applying an electric field to liquid gallium or galinstan in a NaNO₃ electrolyte solution. acs.org The size and shape of the resulting nanoparticles can be controlled by adjusting the pH of the electrolyte. acs.org

Forced Hydrolysis : This method uses the decomposition of urea to slowly produce hydroxyl ions, leading to the formation of α-GaOOH nanorods from a gallium salt solution. nankai.edu.cn This technique allows for morphology control by adjusting the ionic strength of the synthesis system. nankai.edu.cn

These synthesized GaOOH nanostructures often serve as templates or precursors. Through a process of calcination (heating in air), they can be converted into various phases of gallium oxide (Ga₂O₃), largely preserving the original nanorod or nanoparticle morphology. mdpi.comresearchgate.net

The choice of starting materials and the introduction of additives play a pivotal role in dictating the final morphology of GaOOH nanostructures.

Gallium Precursors : Different gallium salts can lead to different morphologies. Studies have shown that using gallium chloride and gallium nitrate as precursors tends to result in rice-like nanostructures, whereas gallium acetylacetonate (B107027) can produce nano-cuboids. researchgate.net

pH and Alkaline Agents : The pH of the reaction solution is a critical factor. Varying the pH, often controlled by adding NaOH or urea, influences the nucleation and growth rates, leading to different structures ranging from quadrilateral nanorods to nanorod arrays. researchgate.netcore.ac.uk For instance, in alkaline aqueous solutions, Ga(OH)₃ gel transforms relatively quickly into α-GaOOH. core.ac.uk The type of alkali used can also affect the crystallinity and morphology. core.ac.uk

Additives : The introduction of certain organic molecules or salts can direct the growth and assembly of nanostructures.

Polyethylene Glycol (PEG) : Using a mixed solvent of diethylene glycol (DEG) and water can modulate the aspect ratio of GaOOH nanorods. researchgate.net In other studies, PEG has been used as a template to create mesoporous β-Ga₂O₃ nanorods from GaOOH precursors. mdpi.com

Urea, L-cysteine, and EDTA : In microwave-assisted synthesis, additives like urea, L-cysteine, and EDTA disodium (B8443419) salt have been used to create various α-GaOOH nanorod morphologies. cambridge.org

Sodium Nitrate (NaNO₃) : Adjusting the ionic strength by adding NaNO₃ to the reaction system has been shown to be an effective way to control the morphology of α-GaOOH nanorods during forced hydrolysis synthesis. rsc.org

| Precursor/Additive | Effect on Morphology | Reference |

| Gallium Chloride | Rice-like nanostructures | researchgate.net |

| Gallium Nitrate | Rice-like nanostructures | researchgate.net |

| Gallium Acetylacetonate | Nano-cuboids | researchgate.net |

| Diethylene Glycol (DEG) | Modulates nanorod aspect ratio | researchgate.net |

| Polyethylene Glycol (PEG) | Can create mesoporous structures after calcination | mdpi.com |

| Urea | Produces hydroxyls for forced hydrolysis; influences morphology | nankai.edu.cncambridge.org |

| Sodium Nitrate (NaNO₃) | Controls morphology by adjusting ionic strength | rsc.org |

| L-cysteine, EDTA | Used to create various nanorod morphologies | cambridge.org |

Precise control over the dimensions of GaOOH nanostructures is crucial for their application. Several strategies have been developed to achieve size-controllable synthesis, primarily by manipulating the reaction conditions in hydrothermal and other wet-chemical methods. mdpi.com

pH Adjustment : The pH of the growth solution is a key parameter for controlling the size of GaOOH particles. acs.org In hydrothermal synthesis, adjusting the initial pH value by adding NaOH can effectively manipulate the morphology and dimensions of the resulting nanorods. mdpi.com For example, studies have systematically varied the pH from acidic to basic, demonstrating that the dimensions and density of GaOOH deposits can be thoroughly tuned. researchgate.net Higher pH levels in hydrothermal synthesis have been shown to increase the average length of GaOOH microparticles. isef.net

Reaction Time and Temperature : The duration and temperature of a hydrothermal reaction significantly influence crystal growth. While aging time for precipitated products may have an insignificant effect on morphology, the duration of the subsequent hydrothermal process is critical. semanticscholar.org Longer hydrothermal times generally lead to better crystallinity and can affect the final size, although one study found that reaction time had a greater influence on the quantity of the product rather than its morphology. semanticscholar.orgmdpi.com Temperature directly impacts the reaction kinetics, with different temperatures leading to variations in nanostructure size. mdpi.com

Precursor Concentration : The initial concentration of the gallium precursor, such as Ga(NO₃)₃, has a direct impact on the dimensions of the synthesized GaOOH nanorods. mdpi.com Systematically varying the concentration from 30 mmol/L to 150 mmol/L has been shown to alter the morphology from well-defined nanorods to rougher, spindle-like structures, indicating that excess concentration can inhibit ideal growth. mdpi.com

Aging Time of Precipitate : The aging time of the initial precipitate before the hydrothermal step can significantly affect the morphology and size of the final GaOOH nanorods. semanticscholar.org It is argued that the precipitated products play a crucial role in determining the diverse morphologies of the hydrothermally synthesized products. semanticscholar.org

| Control Parameter | Effect on Size/Morphology | Reference |

| pH | Controls particle size and shape; higher pH can increase nanorod length. | researchgate.netisef.netacs.orgmdpi.com |

| Reaction Temperature | Affects reaction kinetics and crystal growth, influencing size. | mdpi.com |

| Reaction Time | Influences crystallinity and product quantity; can affect final size. | semanticscholar.orgmdpi.com |

| Precursor Concentration | Affects nanorod dimensions; excess concentration can inhibit growth and alter morphology. | mdpi.com |

| Precipitate Aging Time | Significantly affects the morphology and size of the final nanorods after hydrothermal treatment. | semanticscholar.org |

Reactivity and Chemical Transformations of Gallium Hydroxide

Hydrolysis and Speciation of Gallium(III) Ions in Aqueous Systems

In aqueous solutions, Ga³⁺ ions undergo hydrolysis to form a variety of mononuclear (containing a single gallium atom) and polynuclear (containing multiple gallium atoms) hydroxide (B78521) species. researchgate.net At low pH values, the dominant species is the hydrated gallium ion, [Ga(H₂O)₆]³⁺. wikipedia.org As the pH increases, deprotonation of the coordinated water molecules occurs, leading to the formation of monomeric hydroxo complexes such as [Ga(OH)]²⁺ and [Ga(OH)₂]⁺. rsc.org

Further increases in pH and gallium concentration promote polymerization, where hydroxo-bridged polynuclear species are formed. researchgate.net Potentiometric studies have identified several complex polynuclear hydroxides, including Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺, in addition to the neutral, insoluble Ga(OH)₃ and the soluble Ga(OH)₄⁻. researchgate.net The tendency of Ga(III) to form these polyionic structures is a characteristic feature of its hydrolytic behavior.

The coordination and stability of gallium hydroxide species are critically dependent on the pH of the solution. researchgate.netresearchgate.net The distribution of these species across a pH range illustrates a clear progression from simple hydrated ions in acidic conditions to complex polycations and ultimately to the anionic gallate ion in alkaline conditions.

A general overview of the dominant species at different pH ranges is as follows:

pH < 2: The octahedral hydrated ion, [Ga(H₂O)₆]³⁺, is the predominant species. rsc.org

pH ≈ 2–3: Polyoxogallate structures begin to form. rsc.org

pH ≈ 4–12: This range is characterized by the precipitation of solid gallium oxide-hydroxide (GaOOH) or gallium hydroxide Ga(OH)₃. rsc.orgnih.gov

pH > 12: In strongly basic conditions, the solid hydroxide redissolves to form the tetrahedral, soluble tetrahydroxogallate(III) anion, [Ga(OH)₄]⁻. wikipedia.orgrsc.org

The following table summarizes the key gallium hydroxide species and their typical pH ranges for formation.

| pH Range | Dominant Gallium Species | Characteristics |

| < 2 | [Ga(H₂O)₆]³⁺ | Octahedrally coordinated hydrated ion |

| ~2-3 | [Ga(OH)]²⁺, [Ga(OH)₂]⁺, Polynuclear Cations (e.g., Ga₄(OH)₁₁⁺) | Formation of mono- and polynuclear hydroxo complexes |

| ~4-12 | Ga(OH)₃ / GaOOH | Precipitation of insoluble hydroxide/oxyhydroxide |

| > 12 | [Ga(OH)₄]⁻ | Soluble, tetrahedrally coordinated gallate ion |

This table provides a simplified representation of a dynamic equilibrium. The exact pH ranges and species distribution can vary with concentration and temperature. researchgate.netrsc.org

The hydrolysis of Ga(III) is also influenced by other environmental factors, notably ionic strength and temperature. researchgate.netresearchgate.net Studies using potentiometric titration have demonstrated that the stability of the mononuclear hydroxo species is dependent on the ionic strength of the medium. rsc.org For instance, the formation constants for [Ga(OH)]²⁺ and [Ga(OH)₂]⁺ vary with the concentration of the background electrolyte, such as potassium nitrate (B79036) (KNO₃). rsc.org

The table below presents data on the formation constants (as –log β) for monomeric gallium hydroxide species at different ionic strengths, illustrating this dependence. rsc.org

| Ionic Strength (mol dm⁻³) | –log β for [Ga(OH)]²⁺ | –log β for [Ga(OH)₂]⁺ |

| 0.10 | 3.16 | 7.07 |

| 0.50 | 3.73 | 7.15 |

| 1.0 | 3.92 | 7.79 |

| 1.5 | 4.02 | 7.73 |

| Data from a study conducted in potassium nitrate at 25 °C. Standard deviations are omitted for clarity. rsc.org |

Temperature also plays a role; at a constant pH, the degree of Ga³⁺ hydrolysis increases with rising temperature. researchgate.net These environmental factors must be considered for an accurate understanding of gallium speciation in natural and laboratory systems.

Complexation Chemistry Involving Gallium Hydroxide

In the presence of other ligands, the hydrolysis of Ga(III) competes with complex formation. The coordination chemistry of gallium is rich, and hydroxido groups (OH⁻) often play a direct role in the resulting complexes, either as competing species or as integral parts of the coordination sphere.

Gallium(III) forms stable complexes with a wide variety of organic ligands, particularly those with hard donor atoms like oxygen and nitrogen. researchgate.net

Thiouracil Derivatives: Research on the complexation of Ga(III) with thiouracil derivatives, such as 2-thiouracil (B1096) (TU), 6-methyl-2-thiouracil (MTU), and 6-propyl-2-thiouracil (PTU), shows that the coordination is highly pH-dependent. mdpi.comnih.gov In these systems, the coordination sphere of the gallium ion is frequently completed by one or more hydroxido groups, with the number of these groups increasing as the pH rises. mdpi.com For example, species such as GaL(OH)₂, GaL₂(OH)₂, and GaL₂(OH)₃ (where L is the thiouracil derivative) have been identified, with their relative concentrations varying significantly with pH. mdpi.com At lower pH, coordination may occur primarily through a nitrogen atom, while at higher pH, both oxygen and sulfur atoms from the ligand become involved in bonding. mdpi.com

Macrocyclic Chelators: Macrocyclic chelators are of significant interest for their ability to form highly stable and kinetically inert complexes with metal ions, including Ga(III). nih.govacs.org Commonly studied chelators include NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and various phosphinic acid derivatives. nih.govresearchgate.net The efficiency of complexation with these ligands is also pH-dependent. nih.gov Under physiological or near-neutral pH conditions, the formation of gallium hydroxide species can compete with the binding of the desired chelator. nih.gov However, some chelators are highly effective even at near-neutral pH, rapidly forming complexes and preventing the precipitation of Ga(OH)₃. rsc.org

The number of coordinated hydroxido groups typically increases with pH. mdpi.com For example, in complexes with thiouracil derivatives, species with one, two, or three hydroxido ligands have been observed as the pH is raised from acidic to neutral or alkaline. mdpi.com In some cases, the coordination of a hydroxide ion can significantly enhance the stability of the gallium complex. For instance, the complex formed with the chelator Bn₂DT3A is stabilized by a coordinated hydroxide in solutions above pH 5, which allows it to remain intact against biological competitors. nih.gov This demonstrates that the hydroxido ligand can be a crucial component for creating stable gallium-based compounds for various applications. nih.gov

Surface Chemistry and Adsorption Phenomena

The surface of gallium trihydroxide plays a crucial role in its chemical behavior, particularly in its interactions with gases and its function in catalytic processes. The surface chemistry is dictated by the presence of hydroxyl groups and the coordination environment of the gallium atoms.

Gallium oxide hydroxide (GaOOH) surfaces have demonstrated a significant capacity for the adsorption of carbon dioxide (CO₂). This property is of considerable interest for applications in CO₂ capture and its conversion into valuable chemicals. Research has shown that GaOOH species can effectively adsorb CO₂, leading to the formation of various carbonate and bicarbonate species on the surface.

In one study, the chemisorption capacity of gallium oxide (Ga₂O₃), a related compound, was measured to be 9.1 μmol of CO₂ per gram of material. acs.org The presence of hydroxyl groups on the gallium hydroxide surface is believed to facilitate the adsorption process. The interaction between CO₂ and the surface hydroxyl groups can lead to the formation of monodentate bicarbonate species.

The enhanced adsorption of CO₂ on surfaces containing gallium oxide hydroxide has been shown to be a key factor in improving the efficiency of photocatalytic CO₂ reduction. rsc.org By concentrating CO₂ molecules at the catalyst's surface, the rate of their subsequent conversion is increased.

Table 1: CO₂ Adsorption on Gallium-Based Materials

| Material | Adsorption Characteristic | Application | Reference |

|---|---|---|---|

| Gallium Oxide (Ga₂O₃) | 9.1 μmol/g chemisorption capacity | CO₂ Reduction | acs.org |

| Gallium Oxide Hydroxide (GaOOH) on Ag/CTO | >5x increase in CO yield | Photocatalytic CO₂ Reduction | rsc.org |

The adsorption of molecules onto the surface of gallium hydroxide is the initial step in many of its catalytic applications. The nature of these surface interactions dictates the catalytic activity and selectivity. Beyond the physical adsorption, chemical transformations of the adsorbed species can occur, leading to the formation of new products.

A prime example of catalytic enhancement is seen in the photocatalytic reduction of CO₂. The GaOOH species deposited on a calcium titanate (CaTiO₃) photocatalyst, loaded with silver nanoparticles, significantly boosts the yield of carbon monoxide (CO) from CO₂ reduction. rsc.org The proposed mechanism suggests that the GaOOH layer captures CO₂ molecules, which are then transported to the catalytically active silver nanoparticles for reduction. This synergistic interaction between the adsorbent GaOOH and the catalytic sites leads to a more than five-fold increase in the CO yield. rsc.org

While much of the research has focused on photocatalysis, the strong Lewis acidity of gallium compounds, such as gallium trichloride (B1173362) (GaCl₃) and gallium triflate (Ga(OTf)₃), suggests a broader catalytic potential for gallium hydroxide and its derivatives. alfachemic.com These compounds are effective catalysts for a variety of organic reactions, including allylation, cycloisomerization, and Friedel-Crafts reactions. alfachemic.com The Lewis acidic sites on the gallium hydroxide surface can activate organic molecules, facilitating these transformations.

Reactions with Other Elements and Compounds

This compound can undergo reactions with other elements and compounds to form more complex structures, such as mixed oxy-hydroxides and composites with layered double hydroxides. These reactions can modify the material's properties and open up new application possibilities.

This compound can react with other metal hydroxides or oxides to form mixed oxy-hydroxides. A notable example is the formation of aluminum-gallium oxy-hydroxides. These materials can be synthesized through methods such as solvothermal reactions.

A specific mixed oxy-hydroxide, Ga₅₋ₓAlₓO₇(OH), has been synthesized with a compositional range of 0 ≤ x ≤ 1.5. nih.gov This solid solution is formed through a solvothermal reaction between gallium acetylacetonate (B107027) and aluminum isopropoxide. nih.gov Structural analysis of this compound reveals that gallium atoms preferentially occupy the tetrahedral sites, while aluminum atoms favor the octahedral sites. nih.gov

Another class of mixed oxy-hydroxides, with the general formula AlₓGa₁₋ₓOOH, has also been synthesized. tandfonline.com The properties of these materials, such as particle size and optical properties, can be tuned by varying the aluminum-to-gallium ratio. tandfonline.com For instance, increasing the aluminum content leads to a decrease in particle size. tandfonline.com

Table 2: Properties of Aluminum-Gallium Oxy-Hydroxides

| Compound | Synthesis Method | Compositional Range (x) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Ga₅₋ₓAlₓO₇(OH) | Solvothermal | 0 ≤ 1.5 | Ga in tetrahedral sites, Al in octahedral sites | nih.gov |

| AlₓGa₁₋ₓOOH | Hydrothermal Microwave | Varied Al:Ga ratios | Particle size decreases with increasing Al content | tandfonline.com |

This compound can interact with layered double hydroxides (LDHs), which are a class of anionic clays. This interaction can take the form of incorporation of gallium ions into the LDH structure.

The interaction of gallium with LDHs can also be utilized to create materials for specific applications. For example, gallium-substituted hydrotalcites have been investigated for their potential in CO₂ capture at elevated temperatures. researchgate.net Furthermore, a layered double hydroxide composed of gallium and strontium ions has been developed as a coating for titanium implants to enhance their osteogenic and antibacterial properties. nih.gov

Computational and Theoretical Investigations of Gallium Hydroxide

Quantum Chemical Methodologies (e.g., Density Functional Theory - DFT)

Quantum chemical methodologies are central to the theoretical investigation of gallium-containing compounds. Among these, Density Functional Theory (DFT) has emerged as a particularly valuable tool due to its balance of computational cost and accuracy. DFT calculations are used to explore the electronic structures and relative stabilities of various gallium complexes. nih.gov For instance, DFT has been employed to optimize the ground-state geometry of gallium(III) complexes, providing a foundational understanding of their molecular configuration. nih.gov

Ab initio quantum chemical calculations have been applied to investigate gallium(III) hydroxide (B78521) in highly concentrated alkaline solutions. nih.gov These methods, which are based on first principles without empirical parameters, are essential for accurately describing the interactions between gallium ions and hydroxide ligands. Furthermore, tight-binding quantum chemical molecular dynamics (TB-QCMD) has been developed and used to simulate complex reactive processes, such as the chemical mechanical polishing of gallium nitride, where gallium hydroxide formation is a key step. rsc.org This approach allows for the simulation of chemical reaction dynamics in larger systems and over longer timescales than traditional quantum chemical methods. rsc.org

Table 1: Quantum Chemical Methods Applied to Gallium Systems

| Methodology | Application Example | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structures and relative stabilities of Gallium(III) complexes. | nih.gov |

| Ab initio Quantum Chemical Calculations | Investigation of Ga(III)-bearing species in alkaline NaOH-Ga(OH)3 solutions. | nih.gov |

| Tight-Binding Quantum Chemical Molecular Dynamics (TB-QCMD) | Simulation of chemical reactions during the chemical mechanical polishing of Gallium Nitride (GaN). | rsc.org |

Electronic Structure Calculations and Energetics

Calculations of electronic structure and energetics are fundamental to understanding the chemical behavior of gallium hydroxide. These theoretical studies provide data on the stability of different molecular arrangements and the energy changes that occur during chemical reactions.

Computational methods are used to determine the relative stabilities of different geometric isomers and polymorphs of gallium compounds. DFT calculations have successfully predicted the most thermodynamically stable isomers of certain gallium complexes. nih.gov In studies of gallium oxide (Ga₂O₃), a compound closely related to gallium hydroxide through dehydration, theoretical calculations have been used to assess the stability of its five different polymorphs (α, β, γ, δ, and ε). nih.govresearchgate.net These studies have confirmed that the β-polymorph is the most thermodynamically stable under typical conditions. nih.govresearchgate.net

In aqueous solutions, computational studies combined with experimental data have shown that the tetrahedral hydroxo complex, [Ga(OH)₄]⁻, is the predominant Ga(III)-bearing species in highly alkaline conditions. nih.gov The calculations also helped to exclude the formation of dimeric species, such as (OH)₃Ga-O-Ga(OH)₃²⁻, by comparing calculated spectroscopic data with experimental results. nih.gov This demonstrates the power of computational chemistry in identifying the most stable species in complex solution environments.

Table 2: Calculated Stability of Gallium Oxide Polymorphs

| Polymorph | Crystal System | Calculated Stability | Reference |

|---|---|---|---|

| β-Ga₂O₃ | Monoclinic | Most thermodynamically stable | nih.govresearchgate.net |

| α-Ga₂O₃ | Trigonal (Corundum) | Metastable | nih.gov |

| γ-Ga₂O₃ | Spinel-type | Metastable | nih.gov |

| δ-Ga₂O₃ | Cubic | Metastable | nih.gov |

| ε-Ga₂O₃ | Hexagonal | Metastable | nih.gov |

Theoretical calculations are instrumental in mapping the energetic pathways of chemical transformations involving gallium compounds. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine activation barriers and reaction enthalpies. For example, DFT has been used to investigate the energy profiles for the dehydrogenation of propane (B168953) on gallium oxide surfaces, revealing the C-H activation barriers and helping to identify the most favorable reaction pathways. nih.govresearchgate.net

Simulation of Reaction Mechanisms and Catalytic Pathways

Computational simulations provide a step-by-step view of complex reaction mechanisms. In the case of the OH-radical-assisted chemical mechanical polishing of GaN, quantum chemical molecular dynamics simulations have revealed a three-step mechanism: rsc.org

Replacement of hydrogen terminations on the GaN surface with OH terminations. rsc.org

Reaction of additional OH radicals with the surface OH terminations to form water and leave energetic oxygen atoms. rsc.org

Intrusion of these oxygen atoms into the substrate, leading to the dissociation of Ga-N bonds and the formation of N₂ and gallium hydroxide molecules. rsc.org

These simulations offer a detailed picture of the bond-breaking and bond-forming events that constitute the reaction. rsc.org Similarly, DFT calculations have been used to explore the catalytic pathways of gallium-based catalysts in various organic reactions. alfachemic.com For instance, studies have proposed that gallium catalysts, acting as strong Lewis acids, can efficiently catalyze reactions like cycloisomerization and Friedel-Crafts reactions. alfachemic.com Computational investigations into CO₂ hydrogenation to methanol (B129727) have shown that Ga-Pd bimetallic sites can supply atomic hydrogen to the oxide surface, influencing the catalytic outcome. rsc.org

Molecular Dynamics Simulations in Gallium Hydroxide Systems

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in a system over time, providing insights into structural dynamics and transport properties. Classical MD simulations have been employed to study the hydration structure and dynamics of the Ga³⁺ ion in aqueous solution. uny.ac.id These simulations help to characterize the coordination number of water molecules around the gallium ion and the stability of the hydration shells, which is fundamental to the behavior of gallium hydroxide in water. uny.ac.id

More advanced quantum chemical MD simulations have been crucial in understanding reactive processes. The simulation of the GaN polishing process, for example, not only identified the reaction mechanism but also captured the dynamic interplay between chemical reactions and mechanical friction at the sliding interface. rsc.orgrsc.org Other MD studies on related materials like gallium oxide have investigated thermal transport properties, which are important for applications in electronics. aip.org These simulations demonstrate the versatility of MD in exploring both the equilibrium dynamics and the non-equilibrium reactive processes in gallium-containing systems.

Gallium Hydroxide As a Precursor in Advanced Materials Synthesis

Precursor for Gallium Oxide (Ga₂O₃) Polymorphs

Gallium oxide (Ga₂O₃) is a wide-bandgap semiconductor known to exist in five primary crystalline forms: α, β, γ, δ, and ε. nih.gov The most thermodynamically stable of these is the monoclinic β-phase. nih.gov The other polymorphs are metastable and tend to convert to the β-phase at sufficiently high temperatures. nih.gov Gallium hydroxide (B78521) and gallium oxyhydroxide are common starting materials for the synthesis of these polymorphs through controlled thermal decomposition, or calcination. nih.gov In many wet chemical synthesis methods, gallium(III) hydroxide is the initial precipitate, which can subsequently dehydrate or age into the more crystalline gallium oxyhydroxide (α-GaOOH). nih.govcore.ac.uk The specific polymorph obtained is highly dependent on the nature of the precursor and the annealing conditions. nih.gov

The selective synthesis of Ga₂O₃ polymorphs is achieved by carefully controlling the calcination temperature and the starting precursor, which is typically either an amorphous gallium hydroxide gel or crystalline α-GaOOH. core.ac.uk

Alpha (α) and Beta (β) Phases: The α- and β-phases are typically synthesized from a well-crystallized gallium oxyhydroxide (α-GaOOH) precursor. core.ac.uk This precursor is often prepared by controlled precipitation at a specific pH and temperature, followed by an aging period to ensure complete crystallization. core.ac.uk Calcination of α-GaOOH at relatively low temperatures (350–550 °C) yields the α-Ga₂O₃ phase. core.ac.ukwikipedia.org Further heating to higher temperatures, generally between 700 °C and 900 °C, induces a phase transformation to the more stable β-Ga₂O₃. core.ac.uknih.gov

Gamma (γ) Phase: The synthesis of the γ-phase requires the use of an amorphous gallium hydroxide, often referred to as a gallia gel. nih.govcore.ac.uk This is achieved by precipitation at lower pH and temperature conditions without an aging step, which prevents the crystallization into α-GaOOH. core.ac.uk Rapidly heating this gel at temperatures between 400–500 °C results in the formation of γ-Ga₂O₃. nih.govwikipedia.org

Delta (δ) and Epsilon (ε) Phases: The δ- and ε-phases are less commonly synthesized directly from a hydroxide precursor but are part of the thermal decomposition sequence of gallium salts. δ-Ga₂O₃ can be prepared by heating gallium nitrate (B79036) at 200–250 °C. core.ac.ukwikipedia.org Subsequent heating of the δ-phase above 500 °C leads to its transformation into ε-Ga₂O₃. core.ac.ukwikipedia.org

The following table summarizes the synthesis conditions for different Ga₂O₃ polymorphs using gallium hydroxide-derived precursors.

| Ga₂O₃ Polymorph | Precursor | Typical Synthesis Conditions | Key Reference(s) |

|---|---|---|---|

| α-Ga₂O₃ (Alpha) | Crystalline α-GaOOH | Calcination at 350-550 °C | core.ac.uk |

| β-Ga₂O₃ (Beta) | Crystalline α-GaOOH | Calcination at >700 °C | core.ac.uk |

| γ-Ga₂O₃ (Gamma) | Amorphous Ga(OH)₃ gel | Calcination at 400-500 °C (without aging) | nih.govcore.ac.uk |

| δ-Ga₂O₃ (Delta) | Gallium Nitrate (precursor to hydroxide) | Heating at 200-250 °C | core.ac.ukwikipedia.org |

| ε-Ga₂O₃ (Epsilon) | δ-Ga₂O₃ | Heating δ-Ga₂O₃ at >500 °C | core.ac.ukwikipedia.org |

A significant advantage of using gallium hydroxide or oxyhydroxide as a precursor is the ability to preserve the precursor's morphology in the final oxide product. This phenomenon, known as pseudomorphic or topotactic transformation, allows for the synthesis of nanostructured Ga₂O₃ with controlled shapes and sizes by first controlling the morphology of the hydroxide precursor. nih.govresearchgate.net

Research has demonstrated that various morphologies of α-GaOOH, such as nanorods, spindles, and cocoon-like structures, can be synthesized by tuning reaction parameters like pH, temperature, and the use of structure-directing agents during the hydrolysis or precipitation stage. nih.govresearchgate.net Upon calcination, these structures undergo dehydration and phase transformation while largely retaining their original shape. nih.govcore.ac.uk For instance, α-GaOOH nanorods convert into α-Ga₂O₃ or β-Ga₂O₃ nanorods, and spindle-shaped α-GaOOH particles yield spindle-shaped Ga₂O₃. nih.govresearchgate.net This morphological retention is critical for applications where the material's performance is dependent on its structure, such as in catalysis and sensing, as it allows for the fabrication of high-surface-area and well-defined nanostructures. core.ac.uk

Precursor for Mixed Metal Oxides and Oxy-Hydroxides

Gallium hydroxide also serves as a key building block for the synthesis of more complex materials, including mixed-metal oxides and oxy-hydroxides. These materials, which incorporate gallium along with one or more other metals, offer the potential to tune electronic, optical, and catalytic properties.

Solvothermal synthesis methods have been successfully employed to create mixed aluminum-gallium oxy-hydroxides. acs.org For example, the solid solution Ga₅₋ₓAlₓO₇(OH) has been synthesized via a solvothermal reaction between gallium and aluminum precursors in 1,4-butanediol (B3395766). acs.orgnih.gov These mixed-metal oxy-hydroxides can then be used as single-source precursors that, upon thermal decomposition, yield various mixed aluminum-gallium oxide (Ga₂₋ₓAlₓO₃) polymorphs, including the β and α phases. nih.gov Similarly, nanostructured mixed oxy-hydroxides with the general formula AlₓGa₁₋ₓOOH have been prepared through microwave-assisted hydrothermal synthesis. tandfonline.com The use of single-source mixed-metal hydroxide precursors ensures a homogeneous distribution of the metal cations within the resulting oxide lattice, which is often difficult to achieve through the mechanical mixing of individual oxides. rsc.org

Role in Composite Materials Development

The reactivity of gallium hydroxide precursors enables their integration into various host matrices, leading to the development of advanced composite materials with synergistic or enhanced functionalities.

MXenes, a class of two-dimensional (2D) transition metal carbides and nitrides, have attracted significant interest for applications in energy storage and electronics. Composites of gallium oxyhydroxide and the MXene Ti₃C₂Tₓ have been synthesized using a hydrothermal method. researchgate.net In this approach, a gallium salt precursor is hydrolyzed in a dispersion of Ti₃C₂Tₓ nanosheets, leading to the in-situ nucleation and growth of GaOOH particles on the surface of the MXene. researchgate.net These GaOOH/Ti₃C₂Tₓ composites have been investigated as high-performance electrode materials for supercapacitors, where the pseudocapacitive nature of the gallium oxyhydroxide complements the high conductivity of the MXene. researchgate.net

Gallium hydroxide-derived materials have been successfully integrated with carbon-based nanomaterials like graphene oxide (GO) to form hybrid composites. A gallium oxide-graphene oxide composite has been synthesized via a conventional hydrothermal method, where a gallium salt is hydrolyzed to form gallium hydroxide in the presence of a GO dispersion. researchgate.net This process results in an intimate mixture of the components, leading to enhanced photocatalytic activity compared to the individual materials. researchgate.net The integration with a conductive carbon network can improve charge separation and transport, boosting performance in electronic and photocatalytic applications. Additionally, research has explored the use of multi-wall carbon nanotubes (MWCNTs) as an additive during the synthesis of GaN-Ga₂O₃ nanocomposites from a Ga₂O₃ precursor, demonstrating another route for creating gallium oxide-carbon composite structures. inoe.ro

Precursor for Catalytic Materials

Gallium trihydroxide serves as a crucial precursor in the synthesis of various advanced catalytic materials. Its thermal decomposition yields different polymorphs of gallium oxide (Ga₂O₃), which are the active components in a range of catalytic applications. The properties of the final catalyst, including its crystalline phase, surface area, and acidity, are significantly influenced by the synthesis and pretreatment conditions of the this compound precursor.

Gallium-based Catalysts for Alkane Conversion

Gallium oxide-based catalysts, derived from this compound, have garnered significant attention for their high activity and selectivity in the dehydrogenation of light alkanes, such as propane (B168953), to produce valuable olefins like propene. frontiersin.org These catalysts present a promising alternative to traditional platinum or chromium-based systems, which face challenges related to high cost and environmental toxicity, respectively. frontiersin.org

The choice of support material significantly impacts the catalyst's activity and stability. While a 5Ga₂O₃/ZSM-5 catalyst demonstrated the highest initial catalytic activity for propane dehydrogenation, a 5Ga₂O₃/SBA-15 catalyst showed superior stability over extended reaction times. wikipedia.orgresearchgate.net The loading of gallium oxide is another crucial parameter; an increase in loading can lead to the agglomeration of gallium species, which may negatively affect the catalytic performance. wikipedia.orgresearchgate.net

| Catalyst | Support | Initial Propane Conversion (%) | Initial Propylene Selectivity (%) | Reference |

|---|---|---|---|---|

| 5Ga₂O₃ | ZSM-5 | >32.0 | >90.0 | wikipedia.orgresearchgate.net |

| 5Ga₂O₃ | SBA-15 | >32.0 | >90.0 | wikipedia.orgresearchgate.net |

| γ-Ga₂O₃ | SiO₂ | - | 76 | researchgate.net |

| β-Ga₂O₃ | SiO₂ | - | 73 | researchgate.net |

Catalysis in Organic Reactions (e.g., Allylation, Ring Opening, Hydroamination)

Gallium-based compounds derived from this compound, particularly gallium(III) halides and triflates, are effective Lewis acid catalysts in a variety of organic transformations due to their ability to activate functional groups under mild conditions. organic-chemistry.org

In allylation reactions , metallic gallium can catalyze the reaction between aldehydes or ketones and allyl halides to produce homoallylic alcohols, which are important intermediates in organic synthesis. These reactions often proceed under mild conditions with high yields. Gallium halides, such as gallium(III) chloride (GaCl₃), also serve as efficient Lewis acid catalysts for these transformations. organic-chemistry.org

Gallium catalysts are also utilized in ring-opening reactions . For example, gallium(III) triflate (Ga(OTf)₃) can catalyze the ring-opening of epoxides with aryl thiophenols, leading to the formation of β-hydroxy sulfides with high regioselectivity and chemoselectivity. The advantages of using gallium catalysts in these reactions include high selectivity, short reaction times, and the potential for catalyst recovery and reuse.

While gallium-based catalysts are well-documented for various organic reactions, their application in hydroamination , the addition of an N-H bond across a carbon-carbon multiple bond, is less commonly reported in scientific literature compared to catalysts based on late transition metals. Hydroamination is a highly atom-economical method for synthesizing nitrogen-containing compounds. The reaction generally requires a catalyst to overcome the kinetic barrier. organic-chemistry.org Although specific examples involving this compound as a precursor for hydroamination catalysts are not prominent, the Lewis acidic nature of gallium compounds suggests potential applicability in activating unsaturated substrates for nucleophilic attack by amines.

Photocatalytic Applications

This compound is a key precursor for synthesizing gallium oxide (Ga₂O₃), a wide-bandgap semiconductor with significant potential in photocatalysis. Thermal treatment of gallium oxyhydroxide (GaOOH), which is closely related to this compound, yields various polymorphs of Ga₂O₃, with the α- and β-phases being particularly studied for their photocatalytic properties.

These gallium oxide photocatalysts are active in critical environmental applications, including the photocatalytic reduction of carbon dioxide (CO₂) with water to produce valuable fuels like carbon monoxide (CO) and hydrogen (H₂), and in water splitting to generate hydrogen. Research has shown that α-Ga₂O₃, synthesized by the calcination of GaOOH, exhibits high activity for CO₂ reduction even without a co-catalyst. The photocatalytic activity can be influenced by the crystalline phase, with mixed-phase Ga₂O₃ sometimes showing enhanced performance due to improved charge separation at the phase boundaries.

Furthermore, this compound can be used as a precursor to synthesize other photocatalytically active materials. For instance, the nitridation of Ga(OH)₃ can produce wurtzite-like gallium oxynitride (GaON) photocatalysts. These materials are capable of absorbing visible light and have demonstrated significant activity in the evolution of H₂ and O₂ from aqueous solutions, highlighting their potential for solar fuel production. The photocatalytic efficiency of gallium oxide can also be enhanced by dispersing it on supports like alumina (B75360) (Al₂O₃).

| Photocatalyst | Precursor | Application | Key Findings | Reference |

|---|---|---|---|---|

| α-Ga₂O₃ | GaOOH | CO₂ Reduction with Water | Exhibits high photocatalytic activity for converting CO₂ to CO without a co-catalyst. | |

| GaON | Ga(OH)₃ | Visible-light Water Splitting | Shows significant activity for H₂ and O₂ evolution under visible light. | |

| α-Ga₂O₃ | GaOOH from Ga(NO₃)₃ | Degradation of Methylene (B1212753) Blue | Achieved 90% photodegradation of methylene blue after 5 hours of UV irradiation. |

Environmental and Geological Speciation of Gallium Hydroxide

Formation and Stability in Aqueous Environments

Gallium trihydroxide, Ga(OH)₃, is a key species in the aqueous geochemistry of gallium. Its formation and stability are intricately linked to the pH, temperature, and ionic composition of the surrounding water. In aqueous solutions, gallium primarily exists in the +3 oxidation state (Ga(III)). researchgate.net The hydrolysis of the hydrated gallium ion, [Ga(H₂O)₆]³⁺, is the fundamental process leading to the formation of various hydroxide (B78521) species.

The hydrolysis of Ga(III) begins at a pH between 2 and 3 and proceeds through a series of mononuclear and polynuclear species. geologyscience.ruresearchgate.net As the pH increases, the following generalized sequence of hydrolysis reactions occurs:

Ga³⁺ + H₂O ⇌ Ga(OH)²⁺ + H⁺

Ga(OH)²⁺ + H₂O ⇌ Ga(OH)₂⁺ + H⁺

Ga(OH)₂⁺ + H₂O ⇌ Ga(OH)₃(s) + H⁺

Ga(OH)₃(s) + H₂O ⇌ Ga(OH)₄⁻ + H⁺

At near-neutral pH, the neutral, solid this compound, Ga(OH)₃, becomes the predominant species. psu.edu However, the speciation is complex, and under certain conditions, various polynuclear hydroxide species such as Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺ can also form. researchgate.netpsu.edu

The stability of this compound is significantly influenced by temperature. At 25°C, Ga(OH)₃ is the dominant form in a pH range of approximately 4.5 to 8.4. psu.edu As the temperature increases, the stability fields of the different gallium hydroxide species shift. For instance, at elevated temperatures, the formation of Ga(OH)₄⁻ becomes more significant even at lower pH values. geologyscience.ru The solubility of gallium oxyhydroxide (α-GaOOH), a related compound, has been shown to increase with rising temperature. geologyscience.ru

The formation of this compound can also be influenced by the presence of other substances. For example, the decomposition of urea (B33335) in an aqueous solution containing gallium ions can induce the precipitation of gallium oxide hydroxide crystals. researchgate.net

Table 1: Gallium(III) Hydroxide Species in Aqueous Solution

| Species Formula | Common Name | pH Range of Predominance (at 25°C) |

| [Ga(H₂O)₆]³⁺ | Hydrated Gallium Ion | < 2-3 |

| Ga(OH)²⁺ | Gallium Monohydroxide | Acidic |

| Ga(OH)₂⁺ | Gallium Dihydroxide | Acidic |

| Ga(OH)₃ | This compound | ~4.5 - 8.4 |

| Ga(OH)₄⁻ | Tetrahydroxogallate(III) | > 8.4 |

| Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, Ga₆(OH)₁₅³⁺ | Polynuclear Gallium Hydroxides | Variable, can form under specific concentration and pH conditions |

This table provides a generalized overview. The exact pH ranges can vary with concentration, ionic strength, and temperature.

Influence of Specific Anions (e.g., Chloride Ions) on Speciation and Stability

The speciation and stability of gallium hydroxide in aqueous environments can be influenced by the presence of various anions. Gallium(III) is considered a "hard" acid in the context of Pearson's Hard and Soft Acids and Bases (HSAB) theory. researchgate.netgeologyscience.ru This means it preferentially forms strong complexes with "hard" ligands such as hydroxide (OH⁻), fluoride (B91410) (F⁻), sulfate (B86663) (SO₄²⁻), and phosphate (B84403) (PO₄³⁻). geologyscience.rupan.pl

In contrast, gallium forms weaker complexes with "soft" ligands like chloride (Cl⁻) and bisulfide (HS⁻). geologyscience.rupan.pl Consequently, in most natural waters where hydroxide is abundant, hydroxide complexes are predicted to be the most important forms for gallium transport. geologyscience.ru

The influence of chloride ions on gallium speciation is generally considered to be minor, especially at temperatures below approximately 300°C. geologyscience.ru While gallium can form chloride complexes, such as GaCl₄⁻, these are typically less stable than the hydroxide complexes under most environmental conditions. geologyscience.ru However, the tendency to form chloride complexes increases down the group in the periodic table from aluminum to indium, with gallium being intermediate. geologyscience.ru The formation of gallium chloride complexes may become more significant in specific environments with very high chloride concentrations and low pH.

It is important to note that the presence of competing ligands is a critical factor. For any ligand to form a complex with gallium, it must effectively compete with the hydroxide ion. core.ac.uk In most natural aqueous systems, the concentration and strong affinity of hydroxide for gallium mean that this compound and other hydroxo-complexes will dominate the speciation.

Natural Occurrence and Geochemical Cycling of Gallium Hydroxide

Gallium is a trace element in the Earth's crust and is not found in its elemental form in nature. mdpi.com It primarily occurs in association with other minerals, most notably in bauxite (B576324) (an aluminum ore) and to a lesser extent in some zinc and lead sulfide (B99878) ores and coal deposits. mdpi.comresearchgate.net The geochemical behavior of gallium is often closely linked to that of aluminum due to their similar ionic radii and chemical properties. researchgate.net

Gallium hydroxide exists in nature as the mineral söhngeite, with the chemical formula Ga(OH)₃. researchgate.net Another related mineral is tsumgallite, which is a gallium oxide hydroxide, GaO(OH). researchgate.net The formation of these minerals is part of the broader geochemical cycle of gallium.

The geochemical cycling of gallium involves its release from primary minerals through weathering processes. In the weathering environment, the mobility of gallium is generally low, which is consistent with the low solubility of gallium oxyhydroxide (α-GaOOH) over a wide pH range (pH 3 to 8). geologyscience.ru This immobility contributes to the concentration of gallium in residual deposits like bauxites. geologyscience.ru

In aqueous systems, the speciation of gallium is dominated by hydroxide complexes, as discussed previously. Dissolved gallium can be transported in rivers and groundwaters, but its concentration is typically very low. usgs.gov Gallium in natural waters can be adsorbed onto the surfaces of iron and manganese (oxy)hydroxides, which is a significant process in its geochemical cycle. researchgate.net The interaction with suspended solids leads to a relatively short residence time for gallium in the dissolved phase. researchgate.net

The geochemical cycle of gallium is also influenced by biological processes, although this aspect is less well understood. researchgate.net Ultimately, gallium is removed from the aqueous phase through precipitation as hydroxide or oxyhydroxide minerals, or by incorporation into other minerals, particularly those of aluminum. The cycling of gallium, including the formation and transformation of gallium hydroxide, is a key aspect of its distribution in the geological environment.

Advanced Analytical Techniques for Gallium Hydroxide Research

High-Resolution Structural Probes (e.g., Advanced Electron Microscopy, Synchrotron X-ray Diffraction)